molecular formula C28H26N2O4SSe B13774875 1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium CAS No. 63816-07-9

1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium

Cat. No.: B13774875
CAS No.: 63816-07-9
M. Wt: 565.6 g/mol
InChI Key: JPJKPLMLKCYKKM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium involves multiple steps, typically starting with the preparation of the quinolinium core. The benzyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. The benzoselenazolylidene moiety is then attached via a condensation reaction with appropriate reagents under controlled conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinolinium oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced quinolinium derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include modified quinolinium derivatives with altered functional groups .

Scientific Research Applications

1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects . The molecular pathways involved can include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium can be compared with similar compounds such as:

    1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]pyridinium: Similar structure but with a pyridinium core instead of quinolinium.

    1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]isoquinolinium: Features an isoquinolinium core, offering different electronic properties.

    1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]naphthalimide: Contains a naphthalimide core, which may enhance its photophysical properties

Properties

CAS No.

63816-07-9

Molecular Formula

C28H26N2O4SSe

Molecular Weight

565.6 g/mol

IUPAC Name

3-[(2E)-2-[(1-benzyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-1,3-benzoselenazol-3-yl]propane-1-sulfonate

InChI

InChI=1S/C28H26N2O4SSe/c1-34-24-14-15-25-22(18-24)12-13-23(30(25)20-21-8-3-2-4-9-21)19-28-29(16-7-17-35(31,32)33)26-10-5-6-11-27(26)36-28/h2-6,8-15,18-19H,7,16-17,20H2,1H3

InChI Key

JPJKPLMLKCYKKM-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[N+](=C(C=C2)/C=C/3\N(C4=CC=CC=C4[Se]3)CCCS(=O)(=O)[O-])CC5=CC=CC=C5

Canonical SMILES

COC1=CC2=C(C=C1)[N+](=C(C=C2)C=C3N(C4=CC=CC=C4[Se]3)CCCS(=O)(=O)[O-])CC5=CC=CC=C5

Origin of Product

United States

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